Gadofluorine M is a paramagnetic contrast agent designed to enhance the contrast in MRI scans. It is derived from modifications of earlier gadolinium agents and has been utilized for various imaging applications, particularly in assessing myocardial infarction and other cardiac conditions. The compound has been noted for its high relaxivity and ability to bind effectively to biological tissues, which aids in improving imaging quality.
Gadofluorine M was developed from the original Gadolinium-based agents by modifying the molecular structure to improve its performance. It belongs to the class of gadolinium-based contrast agents, which are widely used in clinical settings for diagnostic imaging. The specific modifications made to Gadofluorine M include replacing the lysine backbone with a shorter ethylenediamine linker and incorporating a polyethyleneglycol unit, enhancing its amphiphilic properties and plasma protein binding capabilities .
The synthesis of Gadofluorine M involves several chemical reactions. The compound is synthesized through a series of steps that include:
The yield and efficiency of these synthesis steps are critical for producing Gadofluorine M at a scale appropriate for medical applications .
The molecular structure of Gadofluorine M can be represented as follows:
Gadofluorine M's structure features a central gadolinium ion coordinated with various functional groups that enhance its relaxivity properties. The amphiphilic nature of the compound allows it to interact favorably with both aqueous environments and lipid membranes, facilitating its use in biological imaging .
The chemical reactions involved in the synthesis of Gadofluorine M include:
These reactions are optimized to achieve high yields while maintaining the integrity of the gadolinium complex .
Gadofluorine M functions as a contrast agent by altering the relaxation times of protons in nearby water molecules during MRI scans. Its mechanism can be summarized as follows:
Gadofluorine M exhibits several important physical and chemical properties:
These properties make Gadofluorine M an effective agent for improving image quality during MRI procedures .
Gadofluorine M has various scientific uses, particularly in medical imaging:
The genesis of Gadofluorine M emerged from two decades of innovation in gadolinium chelate chemistry. Early GBCAs faced fundamental limitations: rapid renal clearance, nonspecific distribution, and inability to accumulate in tissues without vascular leakage. Gf’s core innovation lies in its amphiphilic molecular architecture—a gadolinium-bound macrocycle conjugated to a hydrophobic perfluorinated alkyl chain. This design confers dual advantages:
Table 1: Structural and Functional Innovations in Gadofluorine M vs. Conventional GBCAs
Property | Gadofluorine M | Conventional GBCAs (e.g., Gd-DTPA) | Functional Impact |
---|---|---|---|
Molecular Weight | ~1.53 kDa | 0.5-1 kDa | Enhanced protein binding |
Hydrophobic Moiety | Perfluorinated alkyl chain | Absent | Tissue retention via ECM binding |
Plasma Half-life | 15.6 hours | 20-90 minutes | Delayed imaging possible |
Primary Excretion | Hepatobiliary | Renal | Enables liver/lymph node imaging |
Relaxivity (r1) | Higher (quantitative data not in sources) | Lower | Improved signal per molecule |
This strategic molecular engineering enabled unprecedented pathology-specific contrast, particularly in diseases with subtle blood-brain-barrier (BBB) alterations where conventional agents fail [1] [7].
2008: Neuroinflammation Imaging RevolutionA landmark quantitative MRI study demonstrated Gf’s superiority in detecting inflammatory CNS lesions in experimental autoimmune encephalomyelitis (EAE) models. At clinical-field strength (1.5T), Gf-enhanced MRI detected >300% more lesions in brain, spinal cord, and optic nerve compared to T2-weighted imaging or Gd-DTPA. Pixel-count quantification confirmed statistically significant differences (p<0.001), with histology validating precise correlation between Gf uptake and demyelinating foci [1].
2010: Circumventricular Organ (CVO) VisualizationGf-MRI revealed the critical role of CVOs as neuroinflammatory gateways in EAE. Longitudinal 7T MRI showed significantly increased signal (p<0.01) in choroid plexus, area postrema, and subfornical organ during disease peaks. Choroid plexus enhancement predicted EAE development with 89% sensitivity and 80% specificity, establishing Gf as the first contrast agent capable of in vivo CVO monitoring [4].
2010s: Advanced Oncologic and Vascular Applications
Table 2: Preclinical Applications Validating Gadofluorine M’s Versatility
Disease Model | Biological Target | Key Imaging Finding | Validation Method |
---|---|---|---|
EAE (Multiple Sclerosis) | Demyelination lesions | 3x more lesions detected vs. Gd-DTPA | Luxol fast blue histology |
Neuroinflammation | Circumventricular organs | Signal increase correlates with disease severity (r=0.82) | IBA-1 immunohistochemistry |
Atherosclerosis | Plaque ECM components | Selective plaque enhancement | Oil Red O staining |
Peripheral neuropathy | Nerve inflammation | Differentiates acute vs. chronic injury | Electron microscopy |
Cancer (various) | Tumour vasculature | Quantifiable Ktrans changes post-therapy | Microvascular density counts |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7